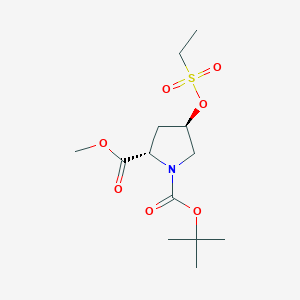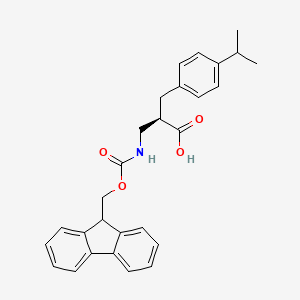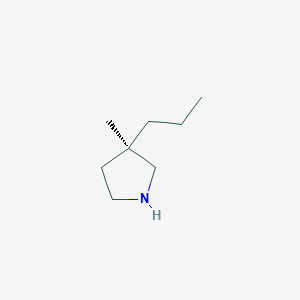![molecular formula C16H19NO2 B12990391 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol CAS No. 680185-61-9](/img/structure/B12990391.png)
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted phenols .
Applications De Recherche Scientifique
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(1-phenylethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol:
Phenol, 2-methoxy-4-(methoxymethyl): This compound has a methoxymethyl group instead of the phenylethylamino group.
Uniqueness
2-Methoxy-4-[(1-phenylethylamino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
680185-61-9 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-methoxy-4-[(1-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(14-6-4-3-5-7-14)17-11-13-8-9-15(18)16(10-13)19-2/h3-10,12,17-18H,11H2,1-2H3 |
Clé InChI |
ULFZWUBHPZSWCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)
![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)




![2-[(2-Chloro-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12990357.png)
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)

![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)


